(E)-Guggulsterone

描述

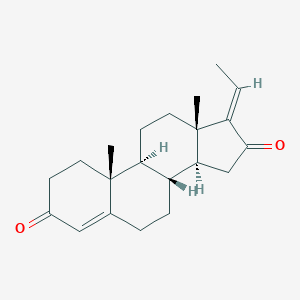

E-Guggulsterone is a 3-hydroxy steroid. It has a role as an androgen.

E-Guggulsterone is a natural product found in Commiphora mukul and Commiphora wightii with data available.

作用机制

Target of Action

(E)-Guggulsterone, also known as E-Guggulsterone, is a plant sterol derived from the gum resin of some members of the Burseraceae family . It has been identified as a bioactive component of this natural resin . The primary targets of E-Guggulsterone are the farnesoid X receptor (FXR) , NF-kappa B , and STAT3 . These targets play crucial roles in lipid metabolism, inflammatory responses, and angiogenesis .

Mode of Action

E-Guggulsterone interacts with its targets by inhibiting their activity. It acts as a competitive antagonist of FXR , inhibits the DNA binding of NF-kappa B , and blocks STAT3 expression . These interactions result in changes in the regulation of genes involved in apoptosis, cell proliferation, and angiogenesis .

Biochemical Pathways

E-Guggulsterone affects several biochemical pathways. It inhibits the activity of certain enzymes involved in cholesterol biosynthesis, leading to a reduction in cholesterol levels . It also suppresses the expression of MMP-9 and the MAPK/AP-1 signal pathway in MCF7 breast cancer lines . Furthermore, it modulates apoptotic pathways, inhibits cell proliferation, and regulates the expression of genes involved in apoptosis .

Pharmacokinetics

E-Guggulsterone has been found to be orally active with an absolute bioavailability of 42.9% after oral administration in rats . It has a half-life of around 10 hours in this species, indicating a good pharmacokinetic profile .

Result of Action

The action of E-Guggulsterone results in significant molecular and cellular effects. It has been shown to significantly affect various types of cancer cells by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis . It also reduces inflammation, which may contribute to the management of conditions like arthritis and inflammatory bowel disease .

Action Environment

The action of E-Guggulsterone can be influenced by environmental factors such as heat, light, and acid catalysis, which can induce isomerisation to convert E-Guggulsterone into the corresponding Z-isomer . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

生化分析

Biochemical Properties

(E)-Guggulsterone interacts with various enzymes, proteins, and other biomolecules in the body. It is known to bind to certain receptors, such as the farnesoid X receptor (FXR), and modulate their activity . This interaction can influence various biochemical reactions, altering the function and behavior of cells.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to and inhibit the FXR, a nuclear receptor involved in bile acid metabolism . This interaction leads to changes in gene expression that can affect various metabolic processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is stable under physiological conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and cholesterol levels . High doses may lead to adverse effects, indicating the importance of appropriate dosing.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in bile acid metabolism, cholesterol homeostasis, and inflammation . This compound can also affect metabolic flux and metabolite levels, further influencing cellular function and health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried to different parts of the cell. The distribution of this compound can also be influenced by its interactions with other molecules and its solubility in different cellular environments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily found in the cytoplasm, where it can interact with various enzymes and receptors . Its localization can be influenced by various factors, including pH, temperature, and the presence of other molecules.

生物活性

(E)-Guggulsterone, a natural compound derived from the resin of the Commiphora mukul plant, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and case reports.

Overview of this compound

This compound is one of the stereoisomers of guggulsterone, known for its role in traditional medicine, particularly in Ayurvedic practices. It has been used historically for conditions such as hyperlipidemia, arthritis, and inflammation. Recent research has expanded its potential applications to include antiviral and anticancer properties.

-

Antiviral Activity :

- This compound has demonstrated significant antiviral effects, particularly against the Dengue virus (DENV). A study showed that it inhibits DENV replication by upregulating heme oxygenase-1 (HO-1) expression via Nrf2 activation, enhancing antiviral interferon responses and reducing viral protein synthesis and RNA replication in infected cells .

- In vivo studies using ICR suckling mice confirmed that treatment with this compound improved survival rates and reduced viral load in brain tissues following DENV infection .

-

Anti-inflammatory Effects :

- The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammatory responses. This inhibition contributes to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- In primary cultured orbital fibroblasts from patients with Graves’ orbitopathy, this compound significantly reduced the production of pro-inflammatory cytokines induced by interleukin-1β, as well as hyaluronan production and adipogenesis .

- Cholesterol Metabolism :

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The therapeutic potential of this compound is evident from various studies highlighting its safety and efficacy. Clinical trials have shown that it can be safely administered to humans with minimal side effects. Future research is needed to further validate these findings through larger-scale clinical studies.

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of (E)-guggulsterone in combating viral infections, particularly Dengue Virus (DENV).

Anticancer Properties

This compound has also been studied for its anticancer properties across various cancer types.

Cancer Cell Apoptosis

- Hepatocellular Carcinoma : In HepG2 cells, this compound induced apoptosis by decreasing anti-apoptotic proteins and modulating cell cycle progression. The treatment resulted in significant increases in apoptotic cells at concentrations of 50 μM and 75 μM .

- Multiple Myeloma : A study revealed that this compound effectively induces apoptosis in multiple myeloma cells by downregulating proliferative and anti-apoptotic gene products such as cyclin D and Bcl-2 .

Table 2: Overview of Anticancer Effects of this compound

| Study Reference | Cancer Type | Mechanism | Effective Concentration |

|---|---|---|---|

| Hepatocellular Carcinoma | Apoptosis induction | 50 μM, 75 μM | |

| Multiple Myeloma | Downregulation of cyclin D, Bcl-2 | Not specified |

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are also notable.

Inflammatory Bowel Disease and Arthritis

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRGPWQVHZTQJ-AUKWTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033538 | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39025-24-6, 95975-55-6 | |

| Record name | (-)-(E)-Guggulsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39025-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guggulsterone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-4,17-diene-3,16-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095975556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUGGULSTERONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B259YE66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。